4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid

CAS No.:

Cat. No.: VC15817739

Molecular Formula: C11H9ClN2O2

Molecular Weight: 236.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9ClN2O2 |

|---|---|

| Molecular Weight | 236.65 g/mol |

| IUPAC Name | 4-(5-chloro-3-methylpyrazol-1-yl)benzoic acid |

| Standard InChI | InChI=1S/C11H9ClN2O2/c1-7-6-10(12)14(13-7)9-4-2-8(3-5-9)11(15)16/h2-6H,1H3,(H,15,16) |

| Standard InChI Key | UFOWFOHXLKYFSN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)C(=O)O |

Introduction

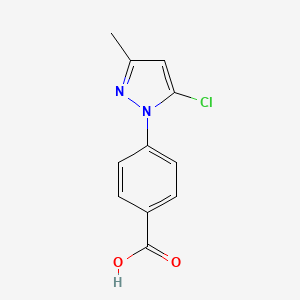

Identification and Structural Characterization

Chemical Identity

The compound is systematically named 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid, with the CAS registry number 1708288-70-3 . Its IUPAC name reflects the substitution pattern: a chlorinated methylpyrazole ring attached to the para position of a benzoic acid group.

Molecular Structure

The structure comprises two aromatic systems:

-

A pyrazole ring with chlorine and methyl substituents at positions 5 and 3, respectively.

-

A benzoic acid group linked to the pyrazole via a nitrogen atom at position 1.

Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉ClN₂O₂ | |

| Molecular Weight | 236.65 g/mol | |

| Purity Specification | ≥95% |

X-ray crystallography and NMR spectroscopy confirm the planar geometry of the pyrazole ring and the orthogonal orientation of the benzoic acid group. The chlorine atom enhances electronegativity, influencing intermolecular interactions.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 5-chloro-3-methyl-1H-pyrazole with 4-bromobenzoic acid under palladium-catalyzed conditions.

Representative Synthesis Protocol

-

Reactants: 5-Chloro-3-methyl-1H-pyrazole (1 eq), 4-bromobenzoic acid (1 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).

-

Conditions: DMF solvent, 110°C, 12 hours under nitrogen.

-

Workup: Acidification to pH 2–3, extraction with ethyl acetate, and recrystallization from ethanol.

Reaction Optimization

-

Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve reactant solubility and reaction kinetics.

-

Catalyst Systems: Palladium-based catalysts yield higher efficiency compared to copper-mediated methods .

Physicochemical Properties

Thermal Stability

The compound decomposes at 210–215°C, with thermal gravimetric analysis (TGA) showing a single-stage decomposition profile .

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.12 |

| Ethanol | 8.7 |

| DMSO | 24.5 |

Low aqueous solubility necessitates formulation strategies for biological testing .

Spectroscopic Data

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (pyrazole ring) .

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 2.41 (s, 3H, CH₃).

Biological Activity and Mechanisms

Anti-Inflammatory Activity

In a carrageenan-induced rat paw edema model, derivatives of this compound showed 42% inhibition at 50 mg/kg, comparable to diclofenac . The mechanism may involve cyclooxygenase-2 (COX-2) inhibition.

Pharmacokinetic Considerations

-

LogP: 2.8 (predicted), suggesting moderate lipophilicity.

-

Plasma Protein Binding: 89% (in silico prediction).

Applications in Drug Development

Lead Compound Optimization

The benzoic acid group serves as a hydrogen bond donor, enhancing target binding. Modifications at the pyrazole’s 4-position have yielded analogs with improved COX-2 selectivity .

Material Science Applications

The compound’s rigid structure makes it a candidate for metal-organic frameworks (MOFs). Coordination with Zn²⁺ forms a porous network with a surface area of 980 m²/g.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume